5-(1,3-Dioxolan-2-yl)pyrimidine
Description
5-(1,3-Dioxolan-2-yl)pyrimidine is a pyrimidine derivative featuring a 1,3-dioxolane ring attached at the 5-position of the pyrimidine core. The dioxolane moiety, a cyclic acetal, enhances the compound’s stability and modulates its electronic properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-(1,3-dioxolan-2-yl)pyrimidine |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10-1)6-3-8-5-9-4-6/h3-5,7H,1-2H2 |
InChI Key |
JXNFXDWTYNHHFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CN=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Pyrimidine Family
Two closely related pyrimidine derivatives, 5-(2-(4-(2-methoxybenzyl)-1,3-dioxolan-2-yl)phenyl)pyrimidine (1c) and 3-(2-(4-(2-(trifluoromethyl)benzyl)-1,3-dioxolan-2-yl)phenyl)pyrimidine (1d) , highlight the impact of substituents on synthesis and properties (Table 1). Both compounds were synthesized via palladium-catalyzed C-H olefination, yielding 74% and 76%, respectively, and characterized as butter-like solids .
Furan-Based Dioxolane Derivatives
(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM), derived from 5-hydroxymethylfurfural (HMF) acetalization, shares the dioxolane motif but incorporates a furan ring and hydroxymethyl group . Key distinctions include:
- This underscores the pyrimidine core’s stabilizing role against nucleophilic side reactions.
- Applications : DFM is explored as a biofuel additive, whereas pyrimidine derivatives are more commonly leveraged in medicinal chemistry due to their nitrogen-rich aromatic systems.
Thiophene and Isoquinoline Derivatives
- 5-(1,3-Dioxolan-2-Yl)-2-(4-ethoxybenzoyl)thiophene (CAS 898778-61-5) features a thiophene core, where sulfur’s electron-rich nature enhances π-conjugation, making it suitable for organic electronics .
- 5-(1,3-Dioxolan-2-yl)isoquinoline (CAS 1312339-14-2) incorporates a larger aromatic system, enabling stronger π-π stacking interactions, which are advantageous in materials science or as kinase inhibitors .
Amino-Substituted Dioxolane Compounds
5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one (CAS 196100-87-5) introduces an amino group on the dioxolane ring, enabling hydrogen bonding and increased basicity .
Data Table: Comparative Analysis of Dioxolane-Containing Compounds
Key Findings and Implications
- Structural Influence: The aromatic core (pyrimidine vs. furan/thiophene/isoquinoline) dictates electronic properties and application domains. Pyrimidine derivatives are favored in drug discovery, while furan/thiophene analogues excel in materials science.
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability, whereas electron-donating groups (e.g., methoxy) improve solubility.
- Synthetic Challenges : Acetalization reactions (e.g., DFM synthesis) are prone to side reactions absent in pyrimidine-based pathways, highlighting the latter’s synthetic robustness.
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